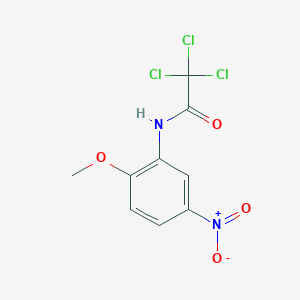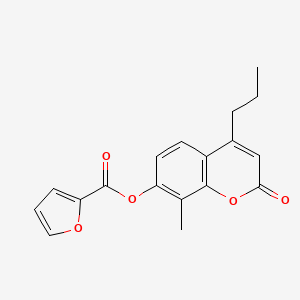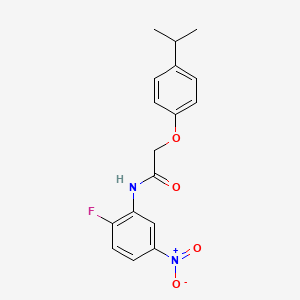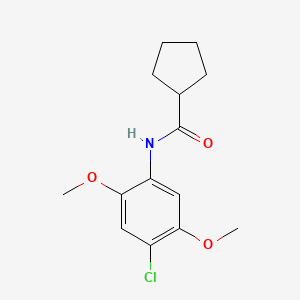
2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide, commonly known as TFM, is a chemical compound that has been widely used as a pesticide to control aquatic pests. The compound was first synthesized in the early 1960s and has since been used in various applications in the field of scientific research.
科学研究应用
TFM has been extensively used in scientific research for its ability to selectively kill aquatic pests such as lampreys, sea lampreys, and leeches. The compound is also used as a tool to study the physiology and behavior of these aquatic organisms. TFM has been shown to affect the nervous system of these organisms, causing paralysis and ultimately death.
作用机制
The mechanism of action of TFM involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation and ultimately paralysis.
Biochemical and Physiological Effects
TFM has been shown to have a range of biochemical and physiological effects on aquatic organisms. The compound has been shown to affect the nervous system, causing paralysis and death. TFM has also been shown to affect the metabolism of these organisms, leading to changes in energy production and utilization.
实验室实验的优点和局限性
TFM has several advantages as a tool for scientific research. The compound is highly selective in its action, targeting only specific aquatic pests. TFM is also relatively easy to use and can be applied in a variety of ways, including as a bath treatment or as a chemical barrier. However, there are also limitations to the use of TFM in lab experiments. The compound can be toxic to non-target organisms, and its use can have negative environmental impacts.
未来方向
There are several future directions for the use of TFM in scientific research. One area of interest is the development of new and improved formulations of the compound that are less toxic to non-target organisms. Another area of interest is the study of the long-term effects of TFM exposure on aquatic ecosystems. Finally, there is a need for further research into the mechanism of action of TFM and its effects on aquatic organisms.
Conclusion
In conclusion, TFM is a chemical compound that has been widely used as a pesticide to control aquatic pests. The compound has also been extensively used in scientific research as a tool to study the physiology and behavior of these aquatic organisms. TFM has a highly selective action and is relatively easy to use, but its use can have negative environmental impacts. There are several future directions for the use of TFM in scientific research, including the development of less toxic formulations and further research into its mechanism of action and effects on aquatic ecosystems.
合成方法
TFM can be synthesized using a simple two-step process. The first step involves the reaction of 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with thionyl chloride and triethylamine to produce TFM. The overall reaction can be represented as follows:
属性
IUPAC Name |
2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O4/c1-18-7-3-2-5(14(16)17)4-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMLGUQNZEOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)
![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)




![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B5822790.png)
![2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5822794.png)